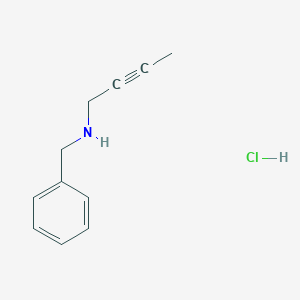

N-benzylbut-2-yn-1-amine hydrochloride

Description

N-Benzylbut-2-yn-1-amine hydrochloride is a propargylamine derivative characterized by a terminal alkyne group and a benzyl substituent. The compound is synthesized via the reaction of 1-bromobut-2-yne with benzylamine, followed by purification using column chromatography (hexane/EtOAc, 80:20) to yield the free base, which is subsequently protonated to form the hydrochloride salt . Its structure features a but-2-yn-1-amine backbone, making it a versatile intermediate in organic synthesis and catalysis.

Notably, N-benzylbut-2-yn-1-amine (substrate PAh) has been employed in carbon dioxide (CO₂) fixation reactions. Dinuclear gold(I) complexes catalyze its cyclization with CO₂ at room temperature in methanol, demonstrating high catalytic activity (41–88% yield under optimized conditions) . This application highlights its role in sustainable chemistry for synthesizing value-added heterocycles.

Properties

IUPAC Name |

N-benzylbut-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-2-3-9-12-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEUTKAOZLBECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-benzylbut-2-yn-1-amine hydrochloride typically begins with benzylamine and propargyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure N-benzylbut-2-yn-1-amine. The hydrochloride salt is formed by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods:

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzylbut-2-yn-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Oxo derivatives

Reduction: Reduced amine derivatives

Substitution: Substituted amine derivatives

Scientific Research Applications

Chemistry:

N-benzylbut-2-yn-1-amine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.

Biology:

In biological research, this compound is used to study enzyme interactions and inhibition. It serves as a model compound for understanding the behavior of similar amine-containing molecules in biological systems.

Medicine:

This compound has potential applications in medicinal chemistry. It is investigated for its role in the development of new therapeutic agents, particularly those targeting neurological disorders.

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzylbut-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N1-Benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride

A closely related analog, N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (CAS: 1396761-90-2), shares the propargylamine core but differs in its substitution pattern. Key distinctions include:

- Additional methyl group : A methyl substituent on the nitrogen atom.

- Diamine backbone : An extra amine group at the 4-position, enabling bifunctional reactivity.

- Dihydrochloride salt : Two chloride ions instead of one, altering solubility and crystallinity .

Other Amine Hydrochlorides

- Benzydamine Hydrochloride (CAS: Not provided): A non-steroidal anti-inflammatory drug (NSAID) with a benzyl group but lacking the alkyne moiety, used in pharmaceuticals rather than catalysis .

- Memantine Hydrochloride (CAS: Not provided): A NMDA receptor antagonist with an adamantane structure, highlighting the pharmacological diversity of amine hydrochlorides .

Research Findings and Catalytic Performance

This compound’s catalytic utility is exemplified in CO₂ cyclization. Dinuclear gold(I) complexes (e.g., complexes 41–44) achieve superior yields (up to 88%) compared to mononuclear analogs (41–44 vs. 45–48 in Table 29) . Reaction conditions (40°C, CO₂ pressure, DMSO solvent) optimize the carboxylative coupling with aryl iodides, yielding heterocyclic products in 41% efficiency .

Structural modifications, such as the methyl group in the dihydrochloride, may sterically hinder or enhance reactivity depending on the application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.